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Compound of Interest

Methyl 3,6-dichloro-5-
Compound Name:
methylpyridazine-4-carboxylate

CAS No.: 1363381-53-6

Cat. No.: B573083

Get Quote

Executive Summary

3,6-Dichloropyridazine (CAS 141-30-0) is not merely a chemical reagent; it is a "privileged
structure" in medicinal chemistry. While the parent compound exhibits non-specific toxicity and
irritant properties, its value lies in its role as a high-fidelity template for drug discovery. Its
unique

-symmetric structure, featuring two reactive chlorine "handles" at the 3 and 6 positions, allows
for the precise, sequential installation of pharmacophores.

This technical guide pivots from the limited biological activity of the raw material to the
immense biological potential of its derivatives. It details how to leverage this scaffold to
generate libraries targeting Cyclin-Dependent Kinases (CDKs), Phosphodiesterases (PDES),
and microbial pathogens.

Part 1: The Pharmacophore Potential
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The pyridazine ring (1,2-diazine) offers distinct physicochemical advantages over phenyl or
pyridine analogs:

e Dipole Moment & Solubility: The adjacent nitrogen atoms create a significant dipole,
improving water solubility of lipophilic side chains—a critical parameter in oral bioavailability
(Lipinski’'s Rule of 5).

o Hydrogen Bonding: The N-N motif acts as a potent hydrogen bond acceptor, often interacting
with key residues in kinase hinge regions (e.g., the "gatekeeper"” residues in CDK2 or p38
MAPK).

e Pi-Stacking: The electron-deficient ring facilitates

stacking interactions within receptor pockets.

Structural Versatility

The 3,6-dichloro substitution pattern allows for desymmetrization. By carefully controlling
reaction conditions (temperature, stoichiometry), researchers can displace one chlorine atom
with a nucleophile while leaving the second intact for subsequent modification. This enables the
rapid synthesis of

type unsymmetrical ligands.

Part 2: Key Biological Classes & Mechanisms
Oncology: Kinase Inhibition (CDK2/4/6)

Derivatives of 3,6-dichloropyridazine are potent inhibitors of Cyclin-Dependent Kinases (CDKSs),
which regulate the cell cycle.

e Mechanism: The pyridazine nitrogen accepts a hydrogen bond from the backbone NH of the
kinase hinge region. Substituents at the 3- and 6-positions extend into the hydrophobic
pocket and the solvent-exposed region, determining selectivity.

o Key Data: 3,6-disubstituted pyridazines have demonstrated

values in the low micromolar to nanomolar range against breast cancer cell lines (T-47D,
MDA-MB-231) [1].[1]
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Anti-Inflammatory: PDE4 and Cytokine Modulation

The scaffold is used to synthesize inhibitors of Phosphodiesterase 4 (PDE4), an enzyme that
degrades cAMP. Elevated cAMP levels downregulate pro-inflammatory cytokines like TNF-

o Mechanism: Pyridazine derivatives mimic the purine ring of cCAMP, competitively inhibiting the
PDE4 active site.

o Application: Treatment of COPD, psoriasis, and potential neuroinflammation models.

Antimicrobial Activity

Historically linked to Sulfachloropyridazine (a sulfonamide antibiotic), modern research focuses
on non-sulfonamide derivatives.

o Target: Dihydrofolate reductase (DHFR) in bacteria.

 Activity: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E.
coli) bacteria.[2]

Part 3: Technical Workflow & Visualization

The following diagram illustrates the strategic logic of transforming the raw scaffold into a lead

candidate.
Nucleophile A Boronic Acid B
3,6-Dichloropyridazine 0°C, Controlled Mono-Substitution (SNAr) Pd-Catalyst Cross-Coupling SAR Optimization Lead Candidate
(Raw Scaffold) (Desymmetrization) (Suzuki/Sonogashira) (Kinase/PDE Inhibitor)

Click to download full resolution via product page

Figure 1: Sequential Functionalization Logic. The high reactivity of the C-Cl bonds allows for
stepwise "desymmetrization,” creating complex, non-symmetric drugs from a symmetric core.

Part 4: Experimental Protocols
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Protocol A: Regioselective Synthesis ()

Objective: Synthesize 3-amino-6-chloropyridazine derivatives (Intermediate for library

generation).

Safety: 3,6-dichloropyridazine is a skin and eye irritant.[3] Work in a fume hood.

Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous Ethanol or DMF.
Nucleophile Addition: Add the amine (e.g., morpholine, aniline) (1.1 eq) and a base (

or
, 2.0 eq).

Reaction:
o Kinetic Control: Stir at 0°C to Room Temperature to favor mono-substitution.

o Thermodynamic Control: Reflux at 80°C+ if bis-substitution is desired (rare for library
building).

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The mono-substituted product
typically has a distinct Rf and mass peak (

).

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine. Dry over

Purification: Silica gel column chromatography.

Protocol B: In Vitro Kinase Assay (CDK2/CyclinE)

Objective: Validate biological activity of the synthesized derivative.

Reagents: Recombinant CDK2/CyclinE complex, ATP, Histone H1 (substrate), and test
compounds.
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e Setup: Prepare a 384-well plate.
o Blank: Buffer only.
o Negative Control: Enzyme + Substrate + DMSO (no inhibitor).
o Positive Control: Staurosporine (known kinase inhibitor).
 Incubation:
o Add 10 pL enzyme mix + 5 pL test compound (in DMSO). Incubate 10 min at RT.
o Initiate reaction with 10 uL ATP/Substrate mix.
o Detection: Use a luminescence-based kinase glo assay or radiolabeled

-ATP filter binding method.

e Analysis: Calculate % Inhibition

Part 5: Data Presentation

Table 1: Comparative Biological Activity of 3,6-Disubstituted Pyridazines Data synthesized from
representative medicinal chemistry studies [1][2].
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Activity (
Compound ID R1 (Pos 3) R2 (Pos 6) Target
1 MIC)
DCP-Ref -Cl -Cl None Inactive / Toxic
4-methyl- 0.43 uM (T-47D
PYR-11m o Tetrahydropyran CDK2 (Cancer)
piperidine cells)
o ) 32 pg/mL (MIC -
PYR-Sulf Sulfanilamide -Cl DHFR (Bacteria) )
E. coli)
30 uM
PYR-TNF Dithiothalidomide  -CI TNF- (Macrophage
inhibition)

Part 6: Mechanism of Action (Pathway Visualization)

The following diagram details how pyridazine derivatives intervene in the cancer cell cycle.
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Figure 2: Mechanism of Action. Pyridazine derivatives competitively bind to the ATP-binding
pocket of the CDK2/Cyclin E complex, preventing the phosphorylation of Retinoblastoma
protein (Rb) and halting the cell cycle at the G1 phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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